An In-depth Technical Guide to 1,3,9-Trimethyluric Acid: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to 1,3,9-Trimethyluric Acid: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,9-Trimethyluric acid is a naturally occurring purine (B94841) alkaloid that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects, with a focus on its cytotoxic and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Identification
1,3,9-Trimethyluric acid, also known as 1,3,9-trimethyl-7H-purine-2,6,8-trione, is a derivative of uric acid with methyl groups attached to the nitrogen atoms at positions 1, 3, and 9 of the purine ring.[1][2][3] Its chemical identity is defined by the following identifiers:
-
Molecular Formula: C₈H₁₀N₄O₃[2]
-
InChI: InChI=1S/C8H10N4O3/c1-10-5-4(9-7(10)14)6(13)12(3)8(15)11(5)2/h1-3H3,(H,9,14)[3]
It is important to distinguish 1,3,9-trimethyluric acid from its more extensively studied isomer, 1,3,7-trimethyluric acid (a metabolite of caffeine), as they differ in the position of one methyl group and likely possess distinct biological activities.[5]
Figure 1. Chemical structures of 1,3,9-trimethyluric acid and its isomer 1,3,7-trimethyluric acid.
Physicochemical Properties
While extensive experimental data for 1,3,9-trimethyluric acid is limited in the public domain, some key properties have been reported, primarily from commercial suppliers and chemical databases.
| Property | Value | Source |
| Molecular Weight | 210.19 g/mol | [2] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Storage | Desiccate at -20°C | [1] |
Biological Activity and Pharmacology
Recent studies have highlighted the potential of 1,3,9-trimethyluric acid as a bioactive molecule. A significant finding is its isolation from the marine sponge Amphimedon viridis, with subsequent evaluation of its biological activities.[1]
Cytotoxic Activity
In vitro studies have demonstrated that 1,3,9-trimethyluric acid exhibits cytotoxic activity against a panel of human cancer cell lines. The reported half-maximal inhibitory concentration (IC₅₀) values are in the micromolar range, suggesting potent anti-cancer potential.[1]
| Cell Line | Cancer Type | IC₅₀ Range (µM) |
| MCF-7 | Breast Cancer | 1 - 3 |
| SH-SY5Y | Human Neuroblastoma | 1 - 3 |
| A549 | Human Non-small Cell Lung Cancer | 1 - 3 |
| HepG2 | Human Liver Cancer | 1 - 3 |
Anti-inflammatory Activity
1,3,9-trimethyluric acid has also shown promising anti-inflammatory effects. In in vitro models using lipopolysaccharide (LPS)-induced murine macrophage J774 cells, the compound demonstrated anti-inflammatory activity at concentrations ranging from 100 to 1000 nM.[1]
Figure 2. Overview of the source and reported biological activities of 1,3,9-trimethyluric acid.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of 1,3,9-trimethyluric acid are not widely published. However, based on the reported activities, standard methodologies can be outlined.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of 1,3,9-trimethyluric acid against cancer cell lines was likely determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, SH-SY5Y, A549, HepG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of 1,3,9-trimethyluric acid (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive vehicle (e.g., DMSO) only.
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined by plotting cell viability against the compound concentration.
General Protocol for In Vitro Anti-inflammatory Assay (LPS-induced Macrophages)
The anti-inflammatory effects of 1,3,9-trimethyluric acid were likely assessed by measuring the inhibition of pro-inflammatory mediators in LPS-stimulated macrophages.
-
Cell Culture: Murine macrophage cells (J774) are cultured in appropriate media.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of 1,3,9-trimethyluric acid for a specific duration (e.g., 1-2 hours).
-
LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Control groups include untreated cells and cells treated with LPS alone.
-
Incubation: The cells are incubated for a period to allow for the production of inflammatory mediators (e.g., 24 hours).
-
Measurement of Inflammatory Mediators: The cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using methods like ELISA. The production of nitric oxide (NO) can be quantified by measuring nitrite (B80452) levels in the supernatant using the Griess reagent.
-
Data Analysis: The inhibitory effect of 1,3,9-trimethyluric acid is determined by comparing the levels of inflammatory mediators in the treated groups to the LPS-only control group.
Figure 3. Generalized experimental workflows for assessing the biological activities of 1,3,9-trimethyluric acid.
Signaling Pathways
The specific signaling pathways through which 1,3,9-trimethyluric acid exerts its cytotoxic and anti-inflammatory effects have not yet been elucidated. Further research is required to identify the molecular targets and mechanisms of action of this compound.
Conclusion and Future Directions
1,3,9-Trimethyluric acid is an intriguing natural product with demonstrated potent in vitro cytotoxic and anti-inflammatory activities. While preliminary data are promising, further research is essential to fully characterize its pharmacological profile. Key areas for future investigation include:
-
Elucidation of the mechanism of action: Identifying the specific molecular targets and signaling pathways involved in its cytotoxic and anti-inflammatory effects.
-
In vivo efficacy and safety studies: Evaluating the therapeutic potential and toxicity profile of 1,3,9-trimethyluric acid in animal models.
-
Development of a scalable synthesis: Establishing an efficient and cost-effective synthetic route to enable further preclinical and clinical development.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of 1,3,9-trimethyluric acid to optimize its potency and selectivity.
This technical guide provides a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of 1,3,9-trimethyluric acid. The promising preliminary data warrant further investigation into this unique purine alkaloid.
References
- 1. 1,3,9-Trimethyluric acid | CAS:7464-93-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. 1,3,9-Trimethyluric acid | CAS: 7464-93-9 | ChemNorm [chemnorm.com]
- 3. Human Metabolome Database: Showing metabocard for 1,3,9-Trimethyluric acid (HMDB0036431) [hmdb.ca]
- 4. 7464-93-9|1,3,9-Trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione|BLD Pharm [bldpharm.com]
- 5. 1,3,7-Trimethyluric acid | C8H10N4O3 | CID 79437 - PubChem [pubchem.ncbi.nlm.nih.gov]
